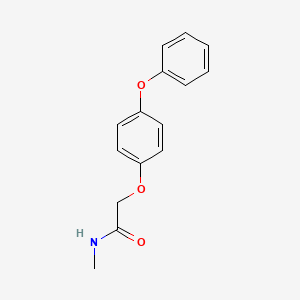![molecular formula C19H14N2O4 B14189947 4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid CAS No. 920986-86-3](/img/structure/B14189947.png)
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid is a chemical compound with the molecular formula C₁₉H₁₄N₂O₄. It is known for its unique structure, which includes a phenylcarbamoyl group attached to a pyridinyl ring, which is further connected to a benzoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Phenylcarbamoyl Pyridine: The initial step involves the reaction of 4-aminopyridine with phenyl isocyanate to form 4-(phenylcarbamoyl)pyridine.
Coupling with Benzoic Acid Derivative: The next step involves the coupling of the phenylcarbamoyl pyridine with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The pyridinyl and benzoic acid moieties may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-2-yloxy)benzoic acid: Similar in structure but lacks the phenylcarbamoyl group.
4-(Phenylcarbamoyl)pyridine: Contains the phenylcarbamoyl group but lacks the benzoic acid moiety.
Uniqueness
4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid is unique due to the presence of both the phenylcarbamoyl and benzoic acid groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
920986-86-3 |
|---|---|
Fórmula molecular |
C19H14N2O4 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
4-[4-(phenylcarbamoyl)pyridin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C19H14N2O4/c22-18(21-15-4-2-1-3-5-15)14-10-11-20-17(12-14)25-16-8-6-13(7-9-16)19(23)24/h1-12H,(H,21,22)(H,23,24) |
Clave InChI |
VWFAJVQMLDQBSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14189873.png)



![4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14189904.png)

![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)
![2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide](/img/structure/B14189924.png)




